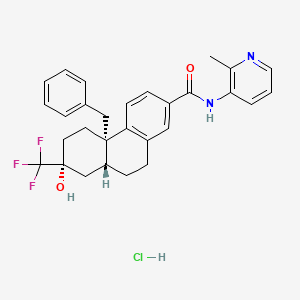

Dagrocorat hydrochloride

Description

Propriétés

IUPAC Name |

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N2O2.ClH/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20;/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35);1H/t23-,27+,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLZSINDEDTWTB-KKVPRZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-61-6 | |

| Record name | 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-, hydrochloride (1:1), (4bS,7R,8aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-0251802 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAGROCORAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL45KV749O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dagrocorat Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As the active metabolite of the prodrug fosdagrocorat, its mechanism of action is centered on the differential regulation of the glucocorticoid receptor (GR), aiming to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of dagrocorat, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Dissociated Agonism of the Glucocorticoid Receptor

Dagrocorat is classified as a dissociated agonist of the glucocorticoid receptor (GR). This means it selectively modulates the downstream signaling pathways of the GR, primarily favoring the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of conventional glucocorticoids.[1][2]

Upon binding to the cytosolic GR, dagrocorat induces a conformational change in the receptor, leading to its translocation into the nucleus. Here, the dagrocorat-GR complex primarily interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This process, known as transrepression, is central to its anti-inflammatory efficacy. In contrast, the ability of the dagrocorat-GR complex to directly bind to glucocorticoid response elements (GREs) on DNA and initiate the transcription of genes associated with metabolic side effects (transactivation) is significantly reduced compared to full GR agonists.[3][4]

This "dissociation" between transrepression and transactivation is the cornerstone of the therapeutic hypothesis for dagrocorat, positioning it as a potentially safer alternative to traditional corticosteroid therapy.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound, demonstrating its high affinity for the glucocorticoid receptor and its functional activity profile.

| Parameter | Assay Type | Species | Value | Reference |

| Binding Affinity | ||||

| IC50 | Glucocorticoid Receptor Fluorescence Polarization Ligand Binding Assay | Human | 1.31 nM | [5] |

| Functional Activity | ||||

| IC50 | Transrepression (inhibition of LPS-induced TNF-alpha release) | Human (whole blood) | 35 nM | [5] |

| IC50 | Transactivation (inhibition of dexamethasone-induced transactivation) | Human (ChaGoK1 cells) | 8.9 nM | [5] |

| Drug Metabolism | ||||

| IC50 | CYP3A Inhibition (time-dependent reversible) | Human (liver microsomes) | 1.3 µM | [6] |

| Ki | CYP2D6 Inhibition (time-dependent reversible) | Human (liver microsomes) | 0.57 µM | [6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the activity of dagrocorat.

Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.

Caption: Experimental Workflow for In Vitro Evaluation of Dagrocorat.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

-

Objective: To determine the binding affinity of dagrocorat to the human glucocorticoid receptor.

-

Principle: This assay measures the competition between a fluorescently labeled GR ligand and an unlabeled test compound (dagrocorat) for binding to the full-length GR protein. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced by the test compound.

-

Materials:

-

Full-length human glucocorticoid receptor protein.

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 Red).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

This compound stock solution (in DMSO).

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a serial dilution of dagrocorat in the assay buffer.

-

In a microplate, add the GR protein, the fluorescently labeled GR ligand, and the diluted dagrocorat or vehicle control.

-

Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of inhibition of fluorescent ligand binding at each concentration of dagrocorat.

-

Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Transrepression Assay (Inhibition of LPS-induced TNF-α Release)

-

Objective: To assess the ability of dagrocorat to inhibit the production of the pro-inflammatory cytokine TNF-α.

-

Principle: This assay uses human whole blood stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of TNF-α. The ability of dagrocorat to suppress this release is quantified.

-

Materials:

-

Fresh human whole blood.

-

Lipopolysaccharide (LPS).

-

This compound stock solution (in DMSO).

-

Culture medium (e.g., RPMI 1640).

-

TNF-α quantification kit (e.g., AlphaLISA).

-

-

Procedure:

-

Prepare a serial dilution of dagrocorat in the culture medium.

-

In a microplate, pre-incubate the whole blood with the diluted dagrocorat or vehicle control for a specified time (e.g., 45 minutes).

-

Add LPS to each well to stimulate TNF-α production and incubate for an extended period (e.g., 18 hours).

-

Centrifuge the plate to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a suitable method such as AlphaLISA.

-

Calculate the percentage of inhibition of TNF-α release at each concentration of dagrocorat.

-

Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to determine the IC50 value.

-

Transactivation Assay (Inhibition of Dexamethasone-induced Reporter Gene Expression)

-

Objective: To evaluate the antagonist activity of dagrocorat on GR-mediated gene transactivation.

-

Principle: A reporter cell line containing a GR-responsive reporter gene (e.g., β-galactosidase) is stimulated with a full GR agonist (dexamethasone) to induce reporter gene expression. The ability of dagrocorat to inhibit this induction is measured.

-

Materials:

-

A human cell line expressing the glucocorticoid receptor and a GR-responsive reporter gene (e.g., ChaGo-K1 cells).

-

Dexamethasone.

-

This compound stock solution (in DMSO).

-

Cell culture medium and reagents.

-

Reagents for quantifying the reporter gene product.

-

-

Procedure:

-

Seed the reporter cells in a microplate and allow them to adhere.

-

Treat the cells with a fixed concentration of dexamethasone in the presence of a serial dilution of dagrocorat or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the activity of the reporter gene product (e.g., β-galactosidase activity).

-

Calculate the percentage of inhibition of dexamethasone-induced reporter gene expression at each concentration of dagrocorat.

-

Plot the percentage of inhibition against the logarithm of the dagrocorat concentration to determine the IC50 value for antagonist activity.

-

Conclusion

This compound's mechanism of action as a selective glucocorticoid receptor modulator, characterized by its high binding affinity and preferential transrepression activity, represents a targeted approach to anti-inflammatory therapy. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating the pharmacological properties of this compound. The ability to dissociate the anti-inflammatory effects from the metabolic side effects of glucocorticoids holds significant promise for the development of safer and more effective treatments for a range of inflammatory and autoimmune diseases. Although the clinical development of dagrocorat was discontinued, the principles of its mechanism of action continue to inform the design of next-generation SGRMs.

References

- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dagrocorat - Wikipedia [en.wikipedia.org]

- 3. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dagrocorat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

Dagrocorat Hydrochloride: A Deep Dive into a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects of glucocorticoids, mediated by transrepression, from their adverse metabolic effects, which are largely driven by transactivation. This technical guide provides a comprehensive overview of the preclinical and clinical data on Dagrocorat and its prodrug, Fosdagrocorat (PF-04171327), with a focus on its mechanism of action, pharmacological profile, and clinical efficacy.

Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a wide range of side effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to GR can lead to two distinct downstream signaling pathways:

-

Transrepression: The activated GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This pathway is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The activated GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression. This pathway is associated with many of the metabolic side effects of glucocorticoids, such as hyperglycemia and osteoporosis.

SGRMs are a class of compounds designed to selectively engage the transrepression pathway while minimizing transactivation, thereby offering a potentially improved therapeutic window compared to traditional glucocorticoids.

This compound: Chemical and Physical Properties

Dagrocorat is a non-steroidal molecule with a complex chemical structure. Its hydrochloride salt is the form that has been used in pharmaceutical development.

| Property | Value |

| Chemical Name | (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide hydrochloride |

| Molecular Formula | C29H30ClF3N2O2 |

| Molecular Weight | 531.01 g/mol |

| CAS Number | 1044535-61-6 |

| Appearance | Off-white to light yellow solid |

Mechanism of Action

Dagrocorat acts as a partial agonist of the glucocorticoid receptor. Its selectivity is believed to stem from its ability to induce a specific conformational change in the GR, favoring the monomeric state that engages in transrepression over the dimeric state required for transactivation.

Pharmacological Profile

Binding Affinity and Selectivity

Dagrocorat exhibits high affinity for the human glucocorticoid receptor. Its selectivity has been a key focus of its development, aiming to minimize off-target effects at other steroid receptors.

| Receptor | Assay Type | Parameter | Value | Reference |

| Glucocorticoid Receptor (GR) | Fluorescence Polarization | IC50 | 1.31 nM | |

| Glucocorticoid Receptor (GR) | Transrepression (LPS-induced TNF-alpha release) | pIC50 | 7.46 (IC50 ≈ 35 nM) | |

| Glucocorticoid Receptor (GR) | Transactivation (dexamethasone-induced) | pIC50 | 8.05 (IC50 ≈ 8.9 nM) |

No comprehensive public data is available for the binding affinities of Dagrocorat to the Progesterone Receptor (PR), Androgen Receptor (AR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER).

Pharmacokinetics

Dagrocorat is the active metabolite of the prodrug Fosdagrocorat. Fosdagrocorat was developed to improve the pharmacokinetic properties of Dagrocorat. Following oral administration, Fosdagrocorat is rapidly converted to Dagrocorat.

| Parameter | Species | Value |

| Active Metabolite | Human | PF-00251802 (Dagrocorat) |

| Further Metabolite | Human | PF-04015475 |

| CYP Inhibition (Dagrocorat) | Human Liver Microsomes | CYP3A (IC50 = 1.3 µM), CYP2D6 (Ki = 0.57 µM) |

Preclinical Studies

Preclinical studies have been conducted to evaluate the efficacy and safety of Dagrocorat and Fosdagrocorat in various models.

In Vitro Anti-inflammatory Activity

Dagrocorat has demonstrated potent anti-inflammatory effects in vitro, consistent with its mechanism of action. A key assay to assess the transrepression activity of SGRMs is the inhibition of lipopolysaccharide (LPS)-induced cytokine production in immune cells.

In Vivo Models of Arthritis

The efficacy of Fosdagrocorat has been evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rodents. These studies have been crucial in establishing the proof-of-concept for its anti-inflammatory and disease-modifying potential. While specific protocols from proprietary studies are not publicly available, a general methodology for such studies is outlined below.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

-

Induction of Arthritis: Male rodents (e.g., DBA/1 mice) are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.

-

Treatment: Once arthritis is established (typically around day 25-30), animals are randomized to receive daily oral doses of Fosdagrocorat, a positive control (e.g., prednisone), or vehicle.

-

Assessment of Disease Activity: Disease severity is monitored regularly by scoring paw swelling and erythema. Body weight and overall health are also monitored.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and biomarkers of bone turnover.

Clinical Development in Rheumatoid Arthritis

Fosdagrocorat has undergone Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase II Clinical Trial (NCT01393639)

A key Phase IIb, randomized, double-blind, placebo- and active-controlled study evaluated the efficacy and safety of various doses of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis on a stable background of methotrexate.

Study Design:

-

Participants: 323 patients with active RA.

-

Interventions:

-

Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg) once daily

-

Prednisone (5 mg or 10 mg) once daily

-

Placebo once daily

-

-

Duration: 8 weeks of treatment followed by a 4-week taper period.

-

Primary Endpoints:

-

American College of Rheumatology 20% improvement (ACR20) response at week 8.

-

Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]) at week 8.

-

Key Efficacy Results:

| Treatment Group | ACR20 Response Rate at Week 8 (%) | Change from Baseline in DAS28-4(CRP) at Week 2 |

| Fosdagrocorat 10 mg | 69% | -1.69 |

| Fosdagrocorat 15 mg | 73% | Not reported in this specific study |

| Fosdagrocorat 25 mg | Not included in this study | -2.22 |

| Prednisone 5 mg | 51% | -1.17 |

| Prednisone 10 mg | 71% | Not reported in this specific study |

| Placebo | 37% | -0.96 |

Data compiled from multiple Phase II studies for comprehensive overview.

Key Safety and Biomarker Findings:

-

Fosdagrocorat at 10 mg and 15 mg demonstrated efficacy similar to 10 mg of prednisone.

-

The effects on bone formation biomarkers (P1NP) for Fosdagrocorat 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

-

All doses of Fosdagrocorat were reported to reduce glycosylated hemoglobin (HbA1c) levels.

Conclusion and Future Directions

This compound, as a selective glucocorticoid receptor modulator, has demonstrated a promising pharmacological profile with potent anti-inflammatory effects. Clinical trials with its prodrug, Fosdagrocorat, in rheumatoid arthritis have shown comparable efficacy to standard glucocorticoid therapy with potential for an improved safety profile, particularly concerning bone metabolism. However, the development of Dagrocorat and Fosdagrocorat was discontinued, and they have not been marketed. The reasons for discontinuation have not been fully disclosed in the public domain.

Despite the halt in its development, the data generated for Dagrocorat contributes valuable insights into the field of SGRMs. The principle of dissociating the transrepression and transactivation pathways of the glucocorticoid receptor remains a compelling strategy for developing safer and more effective anti-inflammatory therapies. Further research in this area, building upon the lessons learned from compounds like Dagrocorat, holds the potential to address significant unmet medical needs in a variety of inflammatory and autoimmune diseases.

Dagrocorat Hydrochloride: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis.[1] As a non-steroidal, steroidal-like compound, it was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially mitigating their associated adverse effects.[1] Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) and is the active metabolite of the prodrug fosdagrocorat (PF-04171327).[2] Although its clinical development was discontinued during Phase I trials, the pharmacological profile of dagrocorat provides valuable insights into the development of dissociated GR agonists.[1] This technical guide offers an in-depth review of the available preclinical and early clinical data on this compound.

Mechanism of Action

This compound exerts its effects as a selective, high-affinity partial agonist of the glucocorticoid receptor.[2][3] The prevailing hypothesis for the action of SGRMs like dagrocorat is the differential regulation of gene expression through transrepression and transactivation. It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects are thought to arise from transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. Dagrocorat was designed to preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the unwanted metabolic and other side effects.

Pharmacodynamics

Receptor Binding and Functional Activity

Dagrocorat demonstrates high-affinity binding to the human glucocorticoid receptor. In vitro assays have quantified its binding and functional potency.

Table 1: In Vitro Pharmacodynamic Properties of Dagrocorat

| Parameter | Assay Type | Species | Value |

| GR Binding Affinity (IC50) | Fluorescence Polarization | Human | 1.31 nM |

| Transrepression (IC50) | Inhibition of LPS-induced TNF-α release | Human | 35 nM |

| Transactivation (IC50) | Inhibition of dexamethasone-induced transactivation | Human | 8.9 nM |

Experimental Protocols

While detailed, step-by-step proprietary protocols are not publicly available, the principles of the assays used to characterize dagrocorat can be described as follows:

-

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization): This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled GR ligand from the purified, full-length human glucocorticoid receptor. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound, from which the IC50 is determined.

References

In Vitro Characterization of Dagrocorat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat hydrochloride (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR) that has been investigated for the treatment of rheumatoid arthritis. As a non-steroidal selective glucocorticoid receptor modulator (SGRM), Dagrocorat was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially reducing the incidence of adverse effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the relevant biological pathways and experimental workflows.

Introduction

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is associated with significant side effects. The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like Dagrocorat represents a therapeutic strategy to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the detrimental metabolic and endocrine effects (largely associated with transactivation). Dagrocorat is described as a "dissociable" agonist, suggesting a preference for the transrepression pathway. This guide will delve into the in vitro data that substantiates this profile.

Pharmacological Profile: Interaction with the Glucocorticoid Receptor

Dagrocorat is a high-affinity ligand for the glucocorticoid receptor. Its characterization as a partial agonist is based on its ability to elicit a submaximal response compared to full agonists like dexamethasone in transactivation assays, while effectively repressing pro-inflammatory signaling pathways.

Quantitative Data Summary

While specific binding affinity values (Kᵢ or Kₔ) and detailed transactivation/transrepression data for Dagrocorat are not publicly available in the reviewed literature, the following table outlines the types of in vitro assays typically used to characterize SGRMs and the expected profile for a compound like Dagrocorat.

| Parameter | Assay Type | Expected Value/Result for Dagrocorat |

| Receptor Binding Affinity | Competitive Radioligand Binding Assay | High affinity, likely in the low nanomolar range (nM) |

| GR Transactivation Potency | Glucocorticoid Response Element (GRE)-driven Reporter Gene Assay | Partial agonism; lower Emax and potentially different EC₅₀ compared to full agonists (e.g., dexamethasone) |

| GR Transrepression Potency | NF-κB or AP-1 driven Reporter Gene Assay | Potent inhibition of pro-inflammatory signaling (e.g., TNF-α induced NF-κB activation) |

Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of Dagrocorat for the human glucocorticoid receptor.

Methodology:

-

Preparation of GR-containing cell lysates: Human cells overexpressing the glucocorticoid receptor (e.g., A549 cells) are cultured and harvested. The cells are lysed to release the cytosolic fraction containing the GR.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from receptor-bound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Dagrocorat. The IC₅₀ (the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Objective: To assess the ability of Dagrocorat to activate gene expression through the glucocorticoid response element (GRE).

Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293 or A549) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a GRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Compound Treatment: The transfected cells are treated with increasing concentrations of this compound or a full agonist control (e.g., dexamethasone).

-

Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter gene activity is plotted against the compound concentration. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) for Dagrocorat, which is then compared to the full agonist.

Objective: To evaluate the ability of Dagrocorat to repress the activity of the pro-inflammatory transcription factor NF-κB.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HeLa or A549) are co-transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene.

-

Compound Pre-treatment and Stimulation: The cells are pre-treated with increasing concentrations of this compound for a defined period. Subsequently, they are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.

-

Cell Lysis and Reporter Gene Assay: Following stimulation, the cells are lysed, and the reporter gene activity is quantified.

-

Data Analysis: The inhibition of TNF-α-induced reporter gene activity is plotted against the concentration of Dagrocorat. An IC₅₀ value, representing the concentration at which Dagrocorat inhibits 50% of the NF-κB activity, is determined.

Interaction with Cytochrome P450 Enzymes

Dagrocorat has been shown to be a time-dependent reversible inhibitor of key drug-metabolizing enzymes.

Quantitative Data Summary

| Enzyme | Parameter | Value (μM) | System |

| CYP3A | IC₅₀ | 1.3 | Human Liver Microsomes |

| CYP2D6 | Kᵢ | 0.57 | Human Liver Microsomes |

Data sourced from MedChemExpress and APExBIO product descriptions.[1][2]

Experimental Protocol: CYP Inhibition Assay (Human Liver Microsomes)

Objective: To determine the inhibitory potential of Dagrocorat on major CYP450 isoforms.

Methodology:

-

Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (as a cofactor), and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).

-

Inhibitor Addition: this compound is added to the incubation mixture at various concentrations. For time-dependent inhibition, a pre-incubation of Dagrocorat with the microsomes and NADPH-generating system is performed before the addition of the probe substrate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the probe substrate (or NADPH for time-dependent assays) and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of Dagrocorat is compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the Dagrocorat concentration. For time-dependent inhibition, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ) are determined from the data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Dagrocorat and the general workflow for its in vitro characterization.

Caption: Glucocorticoid Receptor signaling pathways modulated by Dagrocorat.

Caption: General workflow for the in vitro characterization of Dagrocorat.

Conclusion

The in vitro characterization of this compound indicates that it is a selective, high-affinity partial agonist of the glucocorticoid receptor. Its profile suggests a dissociation between the transrepression and transactivation pathways, which is a desirable characteristic for a novel anti-inflammatory agent. Furthermore, its interaction with key CYP450 enzymes has been quantified, providing important information for potential drug-drug interactions. This technical guide provides a foundational understanding of the in vitro properties of Dagrocorat, though further detailed studies would be necessary to fully elucidate its complete pharmacological profile.

References

The Dissociated Glucocorticoid Receptor Agonist: A Technical Overview of Dagrocorat Hydrochloride's Impact on Cellular Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by Dagrocorat hydrochloride (PF-00251802), a selective glucocorticoid receptor modulator (SGRM). Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate the compound's effects. Dagrocorat, and its prodrug Fosdagrocorat (PF-04171327), represent a therapeutic approach designed to separate the anti-inflammatory effects of glucocorticoids from their associated adverse metabolic effects.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Dagrocorat is a non-steroidal, selective partial agonist of the glucocorticoid receptor (GR)[1][2][3][4][5][6]. The primary mechanism of action of Dagrocorat is centered on the principle of "dissociated" agonism, which involves the differential regulation of the two main signaling pathways of the GR: transrepression and transactivation.

Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The Dagrocorat-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic dysregulation and bone density loss.

Dagrocorat is designed to preferentially induce transrepression while having a reduced effect on transactivation, thus aiming for a profile with potent anti-inflammatory activity and an improved safety margin compared to traditional glucocorticoids.

Cellular Signaling Pathways Modulated by Dagrocorat

The cellular effects of Dagrocorat are primarily mediated through its modulation of the glucocorticoid receptor, leading to the downstream regulation of key inflammatory signaling cascades.

The Glucocorticoid Receptor Signaling Pathway

Upon binding to the cytoplasmic GR, Dagrocorat induces a conformational change in the receptor, causing it to translocate to the nucleus. Within the nucleus, the Dagrocorat-GR complex primarily engages in protein-protein interactions with NF-κB and AP-1, effectively blocking their ability to promote the transcription of pro-inflammatory genes. This "tethering" mechanism is the cornerstone of its anti-inflammatory action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes. Dagrocorat, through the GR, interferes with this process, leading to a reduction in the production of inflammatory mediators.

AP-1 Signaling Pathway

Similar to NF-κB, AP-1 is a transcription factor that plays a crucial role in the inflammatory process by regulating the expression of genes involved in inflammation and immune responses. Dagrocorat's transrepressive activity extends to the inhibition of AP-1, further contributing to its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical investigations of Dagrocorat and its prodrug, Fosdagrocorat.

Table 1: Clinical Efficacy of Fosdagrocorat in Rheumatoid Arthritis (Phase IIb Study)[7][8][9][10]

| Endpoint (Week 8) | Fosdagrocorat 10 mg | Fosdagrocorat 15 mg | Prednisone 10 mg | Placebo |

| ACR20 Response Rate | 69% | 73% | 71% | 37% |

| Change from Baseline in DAS28-4(CRP) | - | - | - | - |

| Note: Specific values for DAS28-4(CRP) change from baseline were not provided in the abstract. |

Table 2: Effect of Fosdagrocorat on Bone Biomarkers (Phase IIb Study)[7][8][9][10]

| Biomarker (Week 8) | Fosdagrocorat 1 mg | Fosdagrocorat 5 mg | Fosdagrocorat 10 mg | Prednisone 5 mg |

| % Change in P1NP | Met non-inferiority | Met non-inferiority | Met non-inferiority | - |

| % Change in uNTx:uCr | Varied considerably | Varied considerably | Varied considerably | - |

| Note: P1NP (procollagen type 1 N-terminal peptide) is a marker of bone formation. uNTx:uCr (urinary N-telopeptide to urinary creatinine ratio) is a marker of bone resorption. |

Table 3: In Vitro Activity of Dagrocorat (PF-00251802)[3][4]

| Assay | Parameter | Value |

| CYP Inhibition | CYP3A IC50 | 1.3 µM |

| CYP2D6 Ki | 0.57 µM |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key experiments to characterize the cellular effects of Dagrocorat.

Experimental Workflow: In Vitro Characterization of a Selective Glucocorticoid Receptor Modulator

Glucocorticoid Receptor Binding Assay

-

Objective: To determine the binding affinity of Dagrocorat for the glucocorticoid receptor.

-

Methodology: A competitive binding assay is performed using radiolabeled dexamethasone and a source of GR (e.g., cell lysates from cells overexpressing GR).

-

Prepare a reaction mixture containing a fixed concentration of radiolabeled dexamethasone and the GR preparation.

-

Add increasing concentrations of unlabeled Dagrocorat to the reaction mixture.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from unbound radioligand (e.g., via filtration).

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand.

-

Transactivation Assay (GRE-Luciferase Reporter Assay)[11][12][13][14][15][16][17]

-

Objective: To quantify the ability of Dagrocorat to activate gene transcription via GREs.

-

Methodology: A cell-based reporter gene assay is utilized.

-

Culture a suitable cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the GR.

-

Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

Treat the transfected cells with varying concentrations of Dagrocorat or a known GR agonist (e.g., dexamethasone) as a positive control.

-

After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Plot the dose-response curve and determine the EC50 (concentration for 50% maximal activation) and maximal efficacy relative to the positive control.

-

Transrepression Assay (NF-κB or AP-1 Luciferase Reporter Assay)[12][14][18][19][20]

-

Objective: To measure the inhibitory effect of Dagrocorat on NF-κB or AP-1-mediated transcription.

-

Methodology: A cell-based reporter gene assay is employed.

-

Culture a suitable cell line (e.g., HEK293) expressing the GR.

-

Transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter containing NF-κB or AP-1 binding sites. Co-transfect with a normalization reporter.

-

Pre-treat the cells with varying concentrations of Dagrocorat.

-

Stimulate the cells with an appropriate inducer of the target pathway (e.g., TNF-α for NF-κB, or PMA for AP-1).

-

After incubation, measure the luciferase activity as described for the transactivation assay.

-

Calculate the percent inhibition of the stimulated signal at each concentration of Dagrocorat and determine the IC50 value.

-

Pro-inflammatory Cytokine Release Assay[21][22][23][24][25]

-

Objective: To assess the ability of Dagrocorat to inhibit the production and release of pro-inflammatory cytokines from immune cells.

-

Methodology: An in vitro cell-based assay using human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Culture the PBMCs in appropriate media.

-

Pre-treat the cells with various concentrations of Dagrocorat.

-

Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or anti-CD3/anti-CD28 antibodies).

-

After an incubation period (typically 24-48 hours), collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Determine the concentration-dependent inhibition of cytokine release by Dagrocorat and calculate IC50 values.

-

References

- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Dagrocorat - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to Dagrocorat Hydrochloride and its Prodrug Fosdagrocorat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dagrocorat hydrochloride and its phosphate ester prodrug, fosdagrocorat (PF-04171327), represent a class of non-steroidal selective glucocorticoid receptor modulators (SGRMs) developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA).[1][2] The core therapeutic strategy behind these compounds is to dissociate the anti-inflammatory effects of glucocorticoids (GCs), primarily mediated by transrepression, from the adverse metabolic and systemic effects, which are largely attributed to transactivation.[3][4] Fosdagrocorat, the orally bioavailable prodrug, is rapidly converted to dagrocorat (PF-00251802), the active moiety.[5][6] Clinical trials have demonstrated that fosdagrocorat can achieve efficacy comparable to traditional glucocorticoids like prednisone but with an improved safety profile, particularly concerning effects on bone metabolism.[3][7] Although development was discontinued, the data from these studies provide valuable insights into the potential of SGRMs in inflammatory disease therapy.[1]

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Dagrocorat is a partial agonist of the glucocorticoid receptor (GR).[2][8] The therapeutic rationale for SGRMs like dagrocorat is based on the differential regulation of gene expression by the GR, a ligand-dependent transcription factor.[9]

-

Transrepression (Anti-inflammatory Action): In its monomeric form, the ligand-bound GR can interact with and inhibit pro-inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). This "tethering" mechanism blocks the transcription of inflammatory cytokines, chemokines, and adhesion molecules, which is the primary driver of the anti-inflammatory effects of glucocorticoids.[10][11]

-

Transactivation (Associated with Side Effects): As a homodimer, the GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][12] This binding typically leads to the upregulation of genes involved in metabolic processes, which can result in side effects like osteoporosis, hyperglycemia, and muscle atrophy.[12][13]

Dagrocorat is designed to preferentially induce the transrepression pathway while minimizing transactivation, thereby uncoupling the desired anti-inflammatory benefits from the unwanted metabolic side effects.[3][7]

Figure 1: Mechanism of Action of Fosdagrocorat/Dagrocorat.

Pharmacokinetics

Fosdagrocorat is a phosphate ester prodrug designed to improve the oral bioavailability of dagrocorat.[1][5] Following oral administration, it is converted to the active metabolite, dagrocorat (referred to as Metabolite-1 in some studies), and a further active metabolite, PF-04015475 (Metabolite-2).[5][6]

A population pharmacokinetic model was developed based on data from a Phase II study in patients with RA.[5][6] The model assumed 100% conversion of fosdagrocorat to dagrocorat and 100% conversion of dagrocorat to its metabolite to ensure model stability.[5] Dagrocorat disposition was best described by a two-compartment model, while its metabolite was described by a one-compartment model.[6]

Table 1: Pharmacokinetic Parameters of Dagrocorat (Active Metabolite) in RA Patients

| Parameter | Value | Note |

|---|---|---|

| Terminal Half-Life | ~35 hours | Estimated in patients with RA.[8] |

| Oral Clearance | 4.74 L/h | Mean estimated value.[8] |

| Covariates on Clearance | Weight, Sex, Age | Females showed ~26% lower clearance than males. Age also influenced clearance.[6] |

| Drug Interaction | None with Methotrexate | Fosdagrocorat did not have a clinically relevant effect on methotrexate exposure.[8] |

Clinical Efficacy and Safety Data

Fosdagrocorat has been evaluated in Phase II clinical trials for rheumatoid arthritis, demonstrating significant efficacy in improving disease signs and symptoms.

Phase IIa Study (NCT00938587)

This 2-week, randomized, double-blind, placebo- and active-controlled study evaluated fosdagrocorat in 86 patients with active RA on stable methotrexate therapy.[14]

Table 2: Primary Efficacy Outcome at Week 2 (NCT00938587)

| Treatment Group | Mean Change from Baseline in DAS28-4(CRP)* | P-value vs. Placebo | P-value vs. Prednisone 5 mg |

|---|---|---|---|

| Fosdagrocorat 10 mg | -1.69 | < 0.05 | - |

| Fosdagrocorat 25 mg | -2.22 | < 0.05 | < 0.001 |

| Prednisone 5 mg | -1.17 | - | - |

| Placebo | -0.96 | - | - |

*DAS28-4(CRP): Disease Activity Score of 28 joints using C-reactive protein. A greater negative value indicates more improvement.[14]

Table 3: Adverse Events (AEs) at Week 2 (NCT00938587)

| Treatment Group | Patients with AEs (%) |

|---|---|

| Fosdagrocorat 10 mg | 8 (38%) |

| Fosdagrocorat 25 mg | 3 (14%) |

| Prednisone 5 mg | 4 (19%) |

| Placebo | 12 (55%) |

Most AEs were mild, and no serious AEs were reported.[14]

Phase IIb Study (NCT01393639)

This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated a wider range of fosdagrocorat doses in 323 patients with moderate to severe RA.[3][4]

Table 4: Primary Efficacy and Biomarker Outcomes at Week 8 (NCT01393639)

| Treatment Group | ACR20 Response Rate* (%) |

|---|---|

| Fosdagrocorat 1 mg | 47% |

| Fosdagrocorat 5 mg | 61% |

| Fosdagrocorat 10 mg | 69% |

| Fosdagrocorat 15 mg | 73% |

| Prednisone 5 mg | 51% |

| Prednisone 10 mg | 71% |

| Placebo | 37% |

*ACR20: American College of Rheumatology 20% improvement criteria.[3][4]

Key findings from this study highlighted the dissociation of effects:

-

Efficacy: Fosdagrocorat 10 mg and 15 mg demonstrated efficacy superior to placebo and non-inferior to prednisone 10 mg.[3][4]

-

Bone Metabolism: The effects on bone formation biomarkers (procollagen type 1 N-terminal peptide, P1NP) for fosdagrocorat doses up to 10 mg were non-inferior to prednisone 5 mg, suggesting a reduced impact on bone turnover compared to a higher, equieffective dose of prednisone.[3]

Experimental Protocols

Preclinical Efficacy Assessment: Mouse Model of RA

A common preclinical model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in mice.

-

Objective: To evaluate the potency of a test compound in suppressing inflammatory cytokine production in vivo.

-

Methodology:

-

Animal Model: BALB/c mice are typically used.

-

Compound Administration: Test compounds (e.g., dagrocorat) and reference compounds (e.g., prednisolone) are administered orally (p.o.) at various doses.

-

Inflammatory Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 20 μ g/mouse ) to induce a systemic inflammatory response.

-

Sample Collection: Blood is collected 90 minutes post-LPS challenge.

-

Analysis: Serum levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Endpoint: The dose-dependent inhibition of TNF-α production is calculated, and ED₅₀ (the dose that produces 50% of the maximal effect) values are determined.[8]

-

Clinical Trial Protocol: Phase IIb Efficacy and Safety Study (NCT01393639)

-

Objective: To evaluate the efficacy, safety, and dose-response of fosdagrocorat compared to prednisone and placebo in patients with moderate to severe RA.[3][7]

-

Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.[3]

-

Patient Population: 323 adults with active RA (≥6 tender and swollen joints, plus elevated CRP) on a stable background of methotrexate.[15]

-

Randomization: Patients were randomized (1:1:1:1:1:1:1) to receive once-daily oral doses of fosdagrocorat (1, 5, 10, or 15 mg), prednisone (5 or 10 mg), or placebo.[3]

-

Primary Endpoints (at Week 8):

-

Secondary Endpoints: Changes in DAS28-CRP, ACR50/70 response rates, and other components of the ACR core set.[14]

-

Safety Assessments: Monitoring of adverse events, clinical laboratory values (including glycosylated hemoglobin), and adrenal function via ACTH stimulation tests.[3][7]

Figure 2: Workflow of the Phase IIb Clinical Trial (NCT01393639).

In Vitro Assay: GR Transactivation and Transrepression

Luciferase reporter assays are standard in vitro methods to quantify the transactivation and transrepression activity of GR modulators.[10]

-

Objective: To determine if a compound selectively activates GR-mediated transrepression over transactivation.

-

Methodology for Transactivation (GRE-Luciferase):

-

Cell Line: A human cell line (e.g., A549 lung carcinoma cells) is transiently transfected with a plasmid containing a GRE-driven luciferase reporter gene.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., dagrocorat) or a reference agonist (e.g., dexamethasone).

-

Analysis: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Endpoint: A dose-response curve is generated to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal activation) for gene transactivation.

-

-

Methodology for Transrepression (NF-κB-Luciferase):

-

Cell Line: Cells are co-transfected with an NF-κB-driven luciferase reporter plasmid and a GR expression plasmid.

-

Treatment: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of varying concentrations of the test compound.

-

Analysis: Luciferase activity is measured as described above.

-

Endpoint: A dose-response curve is generated to determine the IC₅₀ (concentration for 50% inhibition) of NF-κB-mediated transcription, indicating transrepression activity.

-

A "dissociated" or selective modulator would ideally show high potency (low IC₅₀) in the transrepression assay and low potency (high EC₅₀) or a lower Eₘₐₓ in the transactivation assay compared to a standard glucocorticoid.[10]

References

- 1. Fosdagrocorat - Wikipedia [en.wikipedia.org]

- 2. Dagrocorat - Wikipedia [en.wikipedia.org]

- 3. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Population Pharmacokinetics of Fosdagrocorat (PF‐04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dagrocorat Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (also known as PF-00251802) is a selective glucocorticoid receptor modulator (SGRM).[1] It acts as a high-affinity partial agonist for the glucocorticoid receptor (GR). Developed with the aim of treating inflammatory conditions such as rheumatoid arthritis, Dagrocorat was designed to provide the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated adverse effects. Preclinical studies have suggested that Dagrocorat exhibits potent anti-inflammatory activity.

Mechanism of Action

This compound exerts its effects by binding to the glucocorticoid receptor. As a partial agonist, it is thought to preferentially activate the transrepression pathway of GR signaling over the transactivation pathway. The transrepression mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids, as it involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By favoring transrepression, Dagrocorat aims to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects that are often mediated by transactivation.

Signaling Pathway

The binding of this compound to the cytosolic glucocorticoid receptor induces a conformational change in the receptor, causing it to dissociate from a complex of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus. In the nucleus, it can interfere with the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory genes.

Caption: this compound signaling pathway.

Applications in Cell Culture

This compound can be utilized in a variety of cell culture assays to investigate its anti-inflammatory properties and mechanism of action. Key applications include:

-

Evaluation of Anti-inflammatory Efficacy: Assessing the ability of Dagrocorat to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

-

NF-κB Inhibition Assays: Quantifying the inhibition of NF-κB activity in response to inflammatory stimuli. This can be performed using reporter gene assays or by measuring the nuclear translocation of NF-κB subunits.

-

Glucocorticoid Receptor Binding and Activation: Determining the binding affinity and functional activation of the glucocorticoid receptor in response to Dagrocorat.

-

Cell Viability and Cytotoxicity Assays: Evaluating the effect of Dagrocorat on the viability of various cell lines to determine its therapeutic window.

Quantitative Data Summary

While specific preclinical data on the potency of this compound in cell-based assays (e.g., IC50, EC50, Kd) are not extensively available in the public domain, the following table provides an illustrative structure for summarizing such data when generated experimentally.

| Assay Type | Cell Line | Parameter | Illustrative Value (to be determined experimentally) |

| Glucocorticoid Receptor Binding | HEK293 | Kd | Not Publicly Available |

| NF-κB Reporter Assay | A549 | IC50 | Not Publicly Available |

| TNF-α Suppression | RAW 264.7 | IC50 | Not Publicly Available |

| Cell Viability | HepG2 | CC50 | > 10 µM (Hypothetical) |

Experimental Protocols

Protocol 1: NF-κB Reporter Assay

This protocol describes how to measure the inhibition of TNF-α-induced NF-κB activation by this compound using a luciferase reporter assay.

Materials:

-

A549 cells stably expressing an NF-κB-luciferase reporter construct

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Recombinant human TNF-α

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed A549-NF-κB-luc cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 1 hour at 37°C.

-

Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Luciferase Assay: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Caption: NF-κB Reporter Assay Workflow.

Protocol 2: Cytokine Suppression Assay (TNF-α ELISA)

This protocol outlines a method to assess the inhibitory effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells per well in 500 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the growth medium with 500 µL of the this compound dilutions. Include a vehicle control.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C.

-

Stimulation: Add 50 µL of LPS (final concentration of 100 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α suppression for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound on a chosen cell line (e.g., HepG2) using the MTT assay.

Materials:

-

HepG2 cells (or other cell line of interest)

-

MEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

References

Application Notes and Protocols for Dagrocorat Hydrochloride Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[1][2] Its prodrug, fosdagrocorat (PF-04171327), has undergone Phase II clinical trials.[2][3][4][5][6] Preclinical evaluation of SGRMs like Dagrocorat in rodent models of inflammation is a critical step in determining their therapeutic potential and safety profile.

These application notes provide an overview of the administration of this compound in rodent models of rheumatoid arthritis, focusing on representative experimental protocols and data presentation. Due to the limited publicly available preclinical data for Dagrocorat, the following protocols are based on established methodologies for evaluating SGRMs in similar models.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

Dagrocorat acts as a partial agonist of the glucocorticoid receptor. The proposed mechanism for its selective action involves differential regulation of gene transcription. The anti-inflammatory effects of glucocorticoids are primarily mediated by the repression of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression). In contrast, many of the adverse effects are associated with the direct binding of the glucocorticoid-receptor complex to glucocorticoid response elements (GREs) in the DNA, leading to the activation of target genes (transactivation). SGRMs like Dagrocorat are thought to preferentially induce transrepression over transactivation, leading to a more favorable therapeutic index.

References

- 1. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dagrocorat Hydrochloride in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction Dagrocorat (also known as PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR).[1][2][3] Developed for the potential treatment of rheumatoid arthritis, it represents a class of compounds known as selective glucocorticoid receptor modulators (SGRMs) or dissociated agonists.[4][5] The goal of SGRMs is to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing adverse effects like hyperglycemia and osteoporosis.[6][7] Dagrocorat exerts its effects by binding to the GR, leading to the modulation of gene expression, including the repression of pro-inflammatory transcription factors such as NF-κB and AP-1.[8] It is also a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[1][3][5]

These application notes provide detailed protocols for the dissolution and use of Dagrocorat hydrochloride in various in vitro settings to ensure reliable and reproducible experimental results.

Physicochemical Properties and Solubility

Proper dissolution is critical for accurate in vitro studies. This compound has limited solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Concentration | Observations | Source |

| DMSO | 100 mg/mL (188.32 mM) | Requires sonication and warming to 60°C for complete dissolution. | [3] |

| DMSO + Corn Oil (10% DMSO) | 7.5 mg/mL (14.12 mM) | Forms a suspended solution; requires sonication. | [1] |

| DMSO + PEG300 + Tween-80 + Saline (10%/40%/5%/45%) | ≥ 7.5 mg/mL (14.12 mM) | Forms a clear solution. | [1] |

Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound (M.Wt: 531.01 g/mol )[3]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 53.1 mg.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution, add 1 mL of DMSO to 53.1 mg of the compound.

-

Dissolution: To aid dissolution, warm the solution to 37°C or up to 60°C and vortex thoroughly.[3] If precipitation persists, place the tube in an ultrasonic bath for short intervals until the solution is clear.[3]

-

Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into cell culture medium for in vitro experiments.

Important Consideration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the high-concentration stock. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM solution. This reduces pipetting errors for lower final concentrations.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

Example: To prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.

-

-

Mixing and Use: Gently mix the working solution by inversion or gentle vortexing. Use the freshly prepared working solution immediately for treating cells.

Figure 1. Workflow for preparation of this compound solutions.

Mechanism of Action: Glucocorticoid Receptor Signaling

Dagrocorat acts as a partial agonist at the Glucocorticoid Receptor (GR). In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[9] Upon binding by Dagrocorat, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[9] In the nucleus, the activated GR dimerizes and can influence gene expression through two primary mechanisms:

-

Transactivation: GR dimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[8] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[8]

Figure 2. Simplified signaling pathway of Dagrocorat via the Glucocorticoid Receptor (GR).

Key In Vitro Experimental Protocols

Protocol 3: IL-6 Release Inhibition Assay in A549 Cells

This assay measures the anti-inflammatory activity of Dagrocorat by quantifying its ability to inhibit the release of the pro-inflammatory cytokine IL-6 from stimulated human lung A549 cells.

Materials:

-

A549 cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for stimulation

-

This compound working solutions

-

ELISA kit for human IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of Dagrocorat compared to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Example In Vitro Activity of Dagrocorat

| Assay | Cell Line/System | Effect | Result |

| IL-6 Release Inhibition | A549 Cells | 78% inhibition | [10] |

| IFN-γ Release Inhibition | Human Whole Blood | ~60-70% inhibition | [10] |

| CYP3A Inhibition | Human Liver Microsomes | Time-dependent reversible inhibition | IC₅₀ = 1.3 µM |

| CYP2D6 Inhibition | Human Liver Microsomes | Time-dependent reversible inhibition | Kᵢ = 0.57 µM |

Protocol 4: GR Transactivation Reporter Gene Assay